In Vivo Metastasis Inhibition: Foxy-5 (Formyl-MDGCEL) Achieves 70–90% Reduction in Breast Cancer Metastasis, a Benchmark Unmatched by Box5
In an orthotopic 4T1 mouse breast cancer model, intraperitoneal administration of the formyl-MDGCEL derivative Foxy-5 inhibited metastasis of inoculated tumor cells from the mammary fat pad to the lungs and liver by 70% to 90% compared to vehicle-treated controls [1]. In contrast, the Boc-MDGCEL derivative Box5 has no reported in vivo metastasis efficacy data, with preclinical studies limited to in vitro migration and invasion assays [2].
| Evidence Dimension | In vivo metastasis inhibition |
|---|---|
| Target Compound Data | 70–90% reduction in lung and liver metastases |
| Comparator Or Baseline | Box5 (Boc-MDGCEL): No in vivo metastasis data reported |
| Quantified Difference | Not calculable due to absence of comparator data |
| Conditions | 4T1 mouse breast cancer orthotopic model; i.p. injections |
Why This Matters
For preclinical studies requiring in vivo validation of anti-metastatic efficacy, Foxy-5 provides a quantifiable and peer-reviewed benchmark, whereas Box5 lacks comparable in vivo documentation, necessitating additional pilot experiments.
- [1] Säfholm A, Tuomela J, Rosenkvist J, Dejmek J, Härkönen P, Andersson T. The Wnt-5a-derived hexapeptide Foxy-5 inhibits breast cancer metastasis in vivo by targeting cell motility. Clin Cancer Res. 2008;14(20):6556-6563. doi:10.1158/1078-0432.CCR-08-0711 View Source
- [2] Jenei V, Sherwood V, Howlin J, et al. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion. Proc Natl Acad Sci U S A. 2009;106(46):19473-19478. doi:10.1073/pnas.0909409106 View Source
